2-(Aminomethyl)benzo[d]thiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)benzo[d]thiazol-6-ol is a heterocyclic compound that features a benzothiazole ring system. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The benzothiazole moiety is a significant structural motif in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]thiazol-6-ol can be achieved through several methods. One common approach involves the oxidative cyclization of aniline derivatives with ammonium thiocyanate and bromine, followed by hydrazinolysis of the resulting 2-aminobenzothiazoles . Another method includes the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent, using scandium triflate as a catalyst .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale catalytic reactions that prioritize green chemistry principles. For example, using water as a solvent and employing catalytic reactions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various derivatives with modified functional groups .
Scientific Research Applications
2-(Aminomethyl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for potential therapeutic applications in oncology.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]thiazol-6-ol involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell death . Additionally, its antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core structure but lacks the aminomethyl group.
2-Methylbenzothiazole: Contains a methyl group instead of an aminomethyl group.
Benzothiazole: The parent compound without any substituents
Uniqueness
2-(Aminomethyl)benzo[d]thiazol-6-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which enhance its biological activity and make it a versatile compound for various applications. The combination of these functional groups allows for more diverse chemical reactions and interactions with biological targets compared to its simpler analogs .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H8N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4,9H2 |
InChI Key |
NNEUFULBVJBGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.